N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is expressed in the peripheral nervous system and has been implicated in the modulation of pain signaling. By blocking the AT2R, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide reduces pain behavior and improves quality of life measures.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to reduce the expression of pain-related genes and decrease the release of pro-inflammatory cytokines. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to reduce the activity of nociceptive neurons in the dorsal root ganglia and spinal cord. These effects contribute to the analgesic properties of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for use in laboratory experiments. It has a favorable safety and tolerability profile, making it suitable for long-term studies. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is also highly selective for the AT2R, reducing the potential for off-target effects. However, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has a relatively short half-life, which may limit its efficacy in chronic pain models.
Future Directions
There are several future directions for the development of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One potential avenue is the combination of N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide with other analgesic drugs to improve its efficacy. Another direction is the investigation of the role of the AT2R in other disease states, such as hypertension and cardiovascular disease. Finally, the development of new AT2R antagonists with improved pharmacokinetic properties may lead to the development of more effective chronic pain treatments.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been shown to reduce pain behavior and improve quality of life measures. N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has also been shown to have a favorable safety and tolerability profile in preclinical studies.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18-9-10-22-16(20)14(18)11-15(19)17-12-5-7-13(8-6-12)21-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRGYYWHVQYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.